1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting ortho-diaminobenzene with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Ring Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Final Coupling: The piperazinyl derivative is then coupled with 4-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzothiadiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include phenolic derivatives.
Reduction: Sulfide derivatives are common.
Substitution: Halogenated or nitrated derivatives of the benzothiadiazole moiety.
Scientific Research Applications
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
- 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Uniqueness: 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C19H20N4O4S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-15-7-5-14(6-8-15)13-18(24)22-9-11-23(12-10-22)29(25,26)17-4-2-3-16-19(17)21-28-20-16/h2-8H,9-13H2,1H3 |
InChI Key |
UNOZTNZYUZBEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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